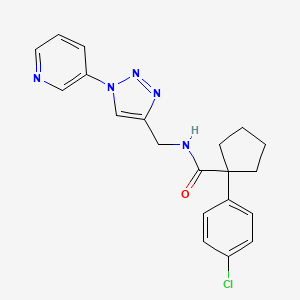![molecular formula C18H15ClF3NO4 B2706084 {[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate CAS No. 1351835-68-1](/img/structure/B2706084.png)
{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-trifluoromethyl phenyl group, an amino group, and a methoxyphenyl acetate group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For instance, some compounds might inhibit the activity of their target, while others might enhance it .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Once the compound interacts with its target, it could trigger a series of biochemical reactions, leading to changes in cellular functions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-chloro-5-(trifluoromethyl)aniline. This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding oxalyl derivative. The final step involves the reaction of this derivative with 3-methoxyphenylacetic acid under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)aniline
- 3-Methoxyphenylacetic acid
- 2-Chloro-5-(trifluoromethyl)phenyl acetate
Uniqueness
{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-(3-methoxyphenyl)acetate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the methoxyphenyl group contributes to its potential biological activity.
Propiedades
IUPAC Name |
[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3NO4/c1-26-13-4-2-3-11(7-13)8-17(25)27-10-16(24)23-15-9-12(18(20,21)22)5-6-14(15)19/h2-7,9H,8,10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXOGPZUBPECQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2706003.png)
![N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide](/img/structure/B2706004.png)
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-CHLORO-2-METHOXYBENZOATE](/img/structure/B2706007.png)
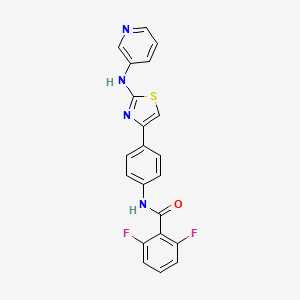
![3-(2-chloroethyl)-1-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}urea](/img/structure/B2706009.png)
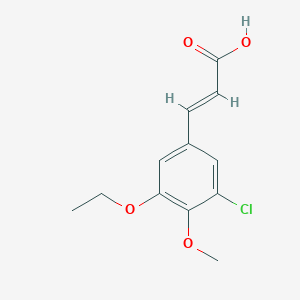
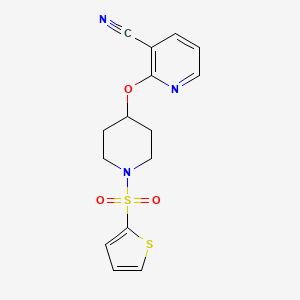
![3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2706016.png)
![3-(3,4-dimethylphenyl)-1-[3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2706017.png)
![5-Chloro-6-methylbenzo[d]oxazol-2-amine](/img/structure/B2706018.png)
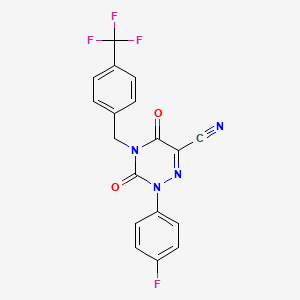
![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2706021.png)
![2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2706022.png)
